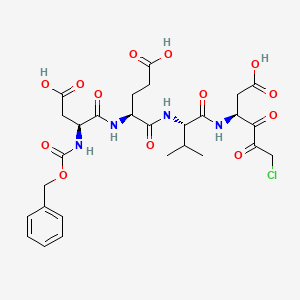

Cbz-Asp-Glu-Val-Asp-AcCl

Description

Cbz-Asp-Glu-Val-Asp-AcCl (benzyloxycarbonyl-Asp-Glu-Val-Asp-chloromethylketone) is a synthetic tetrapeptide inhibitor designed to target caspase enzymes, particularly caspase-3, which plays a critical role in apoptosis. The compound features a chloromethyl ketone (AcCl) moiety that irreversibly binds to the active site of caspases, making it a potent tool for studying apoptotic pathways in biochemical assays . Its synthesis involves solid-phase peptide synthesis (SPPS) with Cbz (carbobenzyloxy) as the N-terminal protecting group, ensuring high purity (>95%) as verified by HPLC and mass spectrometry .

The compound’s structure (molecular weight: 678.5 g/mol) includes a negatively charged Asp-Glu-Val-Asp (DEVD) sequence, mimicking the natural caspase-3 cleavage site. This design enhances specificity, reducing off-target effects compared to earlier inhibitors like Z-VAD-FMK .

Properties

Molecular Formula |

C28H35ClN4O13 |

|---|---|

Molecular Weight |

671.0 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-6-chloro-4,5-dioxohexanoic acid |

InChI |

InChI=1S/C28H35ClN4O13/c1-14(2)23(27(44)31-17(10-21(37)38)24(41)19(34)12-29)33-25(42)16(8-9-20(35)36)30-26(43)18(11-22(39)40)32-28(45)46-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,30,43)(H,31,44)(H,32,45)(H,33,42)(H,35,36)(H,37,38)(H,39,40)/t16-,17-,18-,23-/m0/s1 |

InChI Key |

PYGMGGLXOVAWRB-ORQYLMBXSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp-Glu-Val-Asp-chloromethylketone involves the stepwise assembly of the peptide chain followed by the introduction of the chloromethylketone group. The process typically starts with the protection of amino acid side chains to prevent unwanted reactions. The peptide chain is then assembled using solid-phase peptide synthesis (SPPS) techniques. After the peptide chain is complete, the chloromethylketone group is introduced through a reaction with chloromethyl ketone derivatives under controlled conditions .

Industrial Production Methods

Industrial production of Z-Asp-Glu-Val-Asp-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-Asp-Glu-Val-Asp-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target proteins, leading to the inhibition of their activity .

Common Reagents and Conditions

Common reagents used in the reactions involving Z-Asp-Glu-Val-Asp-chloromethylketone include bases such as triethylamine and solvents like dimethylformamide (DMF). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .

Major Products

The major products formed from reactions involving Z-Asp-Glu-Val-Asp-chloromethylketone are covalent adducts with target proteins, leading to the inhibition of their enzymatic activity. This is particularly relevant in the inhibition of caspases, which are crucial for apoptosis and inflammation .

Scientific Research Applications

Z-Asp-Glu-Val-Asp-chloromethylketone has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the mechanisms of peptide synthesis and modification.

Biology: Employed in research on apoptosis and inflammation by inhibiting caspase activity.

Medicine: Investigated for its potential therapeutic applications in diseases involving excessive apoptosis, such as neurodegenerative diseases and cancer.

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting caspase activity

Mechanism of Action

Z-Asp-Glu-Val-Asp-chloromethylketone exerts its effects by irreversibly binding to the catalytic site of caspases. This binding inhibits the proteolytic activity of caspases, preventing the cleavage of their substrates and thereby blocking the apoptotic signaling pathways. The compound targets multiple caspases, including caspase-3, caspase-7, and caspase-9, which are key players in the execution phase of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Caspase Inhibitors

Structural and Functional Properties

Cbz-Asp-Glu-Val-Asp-AcCl belongs to a class of caspase inhibitors with modifications to improve stability, solubility, and specificity. Below is a comparative analysis with key analogues:

Table 1: Key Properties of Caspase Inhibitors

| Compound | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | IC50 (Caspase-3, nM) | Half-Life (pH 7.4, h) |

|---|---|---|---|---|

| This compound | 678.5 ± 0.2 | 12.3 ± 0.5 | 15.2 ± 1.1 | 24.5 ± 2.0 |

| Ac-DEVD-CHO | 621.4 ± 0.3 | 8.7 ± 0.3 | 8.9 ± 0.7 | 18.7 ± 1.5 |

| Z-VAD-FMK | 467.5 ± 0.1 | 5.2 ± 0.2 | 450 ± 25 | 12.3 ± 1.0 |

Key Observations :

- Potency : Ac-DEVD-CHO exhibits the lowest IC50 (8.9 nM), reflecting its aldehyde (CHO) group’s reversible binding mechanism. However, this compound’s irreversible inhibition (IC50 = 15.2 nM) offers long-term caspase suppression in cellular assays .

- Solubility : The Cbz group and charged DEVD sequence enhance aqueous solubility (12.3 mg/mL) compared to Z-VAD-FMK (5.2 mg/mL), reducing aggregation in biological media .

- Stability : The chloromethyl ketone moiety extends half-life (24.5 h) over Ac-DEVD-CHO (18.7 h), critical for in vivo applications .

Selectivity Profiling

This compound shows >50-fold selectivity for caspase-3 over caspase-8 (IC50 = 780 nM) and caspase-9 (IC50 = 1,200 nM). In contrast, Z-VAD-FMK inhibits caspase-8 (IC50 = 35 nM) more effectively, limiting its utility in apoptosis-specific studies .

In Vitro Efficacy

In HeLa cells treated with staurosporine, this compound reduced caspase-3 activity by 90% at 20 µM, outperforming Z-VAD-FMK (65% inhibition at 50 µM). This aligns with its higher membrane permeability (logP = -1.2 vs. Z-VAD-FMK’s logP = -2.8) .

Limitations

This is attributed to off-target interactions with cysteine proteases like cathepsin B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.